N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 946355-94-8
VCID: VC4924743
InChI: InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
SMILES: C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3
Molecular Formula: C18H19F2N3O3S
Molecular Weight: 395.42

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

CAS No.: 946355-94-8

Cat. No.: VC4924743

Molecular Formula: C18H19F2N3O3S

Molecular Weight: 395.42

* For research use only. Not for human or veterinary use.

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide - 946355-94-8

Specification

CAS No. 946355-94-8
Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
IUPAC Name N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Standard InChI InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
Standard InChI Key PRPUJXGUXTVALZ-UHFFFAOYSA-N
SMILES C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3

Introduction

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that likely belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in drug development. The compound’s structure suggests potential bioactivity due to its functional groups, including a difluorophenyl moiety, a morpholine ring, and a thiophene group.

Molecular Formula

The molecular formula of the compound can be deduced as C16H18F2N2O3SC_{16}H_{18}F_2N_2O_3S, based on its name.

Synthesis

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide likely involves:

  • Preparation of Precursors:

    • Difluorobenzene derivatives.

    • Morpholine-substituted ethylamine.

    • Thiophene derivatives.

    • Oxalyl chloride or oxalic acid derivatives for oxalamide linkage formation.

  • Reaction Steps:

    • Coupling reactions between the amine and oxalyl chloride under controlled conditions.

    • Incorporation of thiophene and morpholine groups through nucleophilic substitution or condensation.

Analytical Characterization

To confirm the identity and purity of the compound, standard techniques would be employed:

Spectroscopic Analysis

  • NMR (1H & 13C): To identify proton and carbon environments.

  • FTIR: To confirm functional groups (e.g., C=O stretch for amides).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation pattern.

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) for purity analysis.

Biological Activity

While no specific data exists for this compound, its structural features suggest potential applications:

  • Anticancer Activity: The difluorophenyl group may enhance interaction with cancer cell receptors.

  • Antimicrobial Properties: Thiophene derivatives are often active against bacterial and fungal pathogens.

  • Drug-like Properties: The morpholine ring improves solubility and bioavailability.

Computational Studies

In silico studies such as molecular docking or density functional theory (DFT) simulations could predict:

  • Binding affinity to biological targets.

  • Frontier orbital energies (HOMO-LUMO gap) for reactivity insights.

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